Substance P (6-11), orn(6)- is a synthetic derivative of the naturally occurring neuropeptide Substance P, which is an undecapeptide composed of eleven amino acids. This specific variant includes an ornithine residue at position six instead of the typical proline. Substance P is primarily involved in pain perception, inflammation, and various physiological processes as a neurotransmitter and neuromodulator. It belongs to the tachykinin family of neuropeptides and interacts predominantly with the neurokinin-1 receptor (NK1R) to exert its effects on the central and peripheral nervous systems .
The amino acid sequence of Substance P is as follows: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. The modification in Substance P (6-11), orn(6)- alters its pharmacological properties, potentially enhancing its selectivity for certain receptors or altering its biological activity .
Substance P (6-11), orn(6)- exhibits significant biological activity through its interaction with NK1R. It has been shown to:
The synthesis of Substance P (6-11), orn(6)- can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In this process, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The incorporation of ornithine at position six involves the use of protected amino acid derivatives that allow for selective coupling reactions. After synthesis, the peptide is cleaved from the support and purified using techniques such as high-performance liquid chromatography (HPLC) .
Substance P (6-11), orn(6)- has potential applications in various fields:
Studies have shown that Substance P (6-11), orn(6)- interacts selectively with NK1R, leading to distinct signaling pathways compared to other neuropeptides. Research indicates that variations in the peptide structure can influence receptor activation dynamics, altering downstream signaling cascades involving G-proteins such as Gq and Gs . This specificity may provide insights into designing targeted therapies that modulate pain and inflammation without broad systemic effects.
Several compounds share structural similarities with Substance P (6-11), orn(6)-, particularly within the tachykinin family. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Neurokinin A | Similar length | Higher affinity for NK2R; involved in smooth muscle contraction. |
| Neurokinin B | Similar length | Binds primarily to NK3R; plays roles in reproductive functions. |
| Calcitonin Gene-Related Peptide | Related structure | Involved in vasodilation; distinct signaling pathways compared to Substance P. |
| Endomorphins | Shorter peptides | Primarily act on opioid receptors; different physiological roles. |
Substance P (6-11), orn(6)- is unique due to its specific modification at position six, which may enhance selectivity towards NK1R compared to other tachykinins, potentially leading to distinct pharmacological profiles .
Substance P (6-11), orn(6)- represents a modified fragment of the naturally occurring neuropeptide Substance P, featuring an ornithine substitution at position 6 [1]. This structural modification significantly alters the peptide's biological activity profile, particularly in relation to cancer cell interactions [2]. Research has demonstrated that while the intact Substance P often promotes tumor cell proliferation, specific fragments such as Substance P (6-11), orn(6)- exhibit notable antitumor properties through selective cytotoxic mechanisms [3].
The antitumor activity of Substance P (6-11), orn(6)- operates through multiple cellular pathways that collectively contribute to its selective cytotoxicity against malignant cells [4]. One primary mechanism involves the activation of c-jun-N-terminal kinase (JNK), which triggers apoptotic cascades specifically in cancer cells [5]. This activation is dependent on the generation of reactive oxygen species (ROS), as studies have shown that the cytotoxic effects can be inhibited under anoxic conditions or in the presence of free radical scavengers such as N-acetyl cysteine [6].
Unlike its parent compound, Substance P (6-11), orn(6)- demonstrates remarkable selectivity for malignant cells over normal tissues [7]. This selectivity stems from differential receptor binding and activation patterns in cancer cells compared to healthy cells [8]. The peptide interacts with specific receptor conformations that are overexpressed in various cancer types, particularly those of neuroendocrine origin [9].
The molecular basis for the selective cytotoxicity involves several key mechanisms:
Induction of oxidative stress: Substance P (6-11), orn(6)- stimulates free radical generation specifically within cancer cells, increasing reactive oxygen species levels by up to 6.2-fold in some cancer cell lines [6] [4].
Modulation of redox-sensitive transcription factors: The peptide increases the activity of transcription factors such as AP-1 by approximately 61%, which regulates genes involved in cell death pathways [10].
Disruption of cellular glutathione homeostasis: Treatment with Substance P (6-11), orn(6)- reduces cellular glutathione levels by approximately 38%, compromising the antioxidant defense systems specifically in cancer cells [6].
Stimulation of ceramide production and lipid peroxidation: The peptide induces a significant increase (up to 112%) in these processes, which are known to trigger apoptotic cell death [10].
| Cellular Response | Effect of Substance P (6-11), orn(6)- | Cancer Cell Type |
|---|---|---|
| Reactive Oxygen Species Generation | 6.2-fold increase | Small cell lung cancer |
| AP-1 Transcription Factor Activity | 61% increase | Small cell lung cancer |
| Cellular Glutathione Levels | 38% reduction | Small cell lung cancer |
| Lipid Peroxidation | 112% increase | Small cell lung cancer |
| JNK Activation | Sustained activation (>60 min) | Multiple cancer types |
The selective cytotoxic activity of Substance P (6-11), orn(6)- also involves unique G-protein coupling mechanisms [8]. Research has shown that the peptide can act as a biased agonist at certain receptors, promoting coupling to inhibitory G-proteins (Gi) while blocking coupling to stimulatory G-proteins (Gq) [8]. This biased signaling results in sustained activation of specific cellular pathways that ultimately lead to growth arrest and apoptosis in cancer cells [8] [4].
Substance P (6-11), orn(6)- demonstrates remarkable synergistic effects when combined with radiotherapy in breast cancer models, enhancing treatment efficacy beyond what either modality achieves independently [3]. This synergistic relationship has been extensively studied in various breast cancer models, with particular emphasis on the 4T1 mouse breast cancer cell line, which serves as an important model for aggressive, metastatic breast cancer [11] [12].
Research findings indicate that Substance P (6-11), orn(6)- potentiates the antitumor effects of radiotherapy through multiple complementary mechanisms [3]. When breast cancer cells are exposed to both Substance P (6-11), orn(6)- and radiation, there is a significant enhancement of cytotoxicity compared to either treatment alone [3]. This synergistic effect is particularly notable because it allows for potentially more effective cancer treatment with lower radiation doses, which could reduce radiation-associated side effects [13].
The molecular basis for this synergy involves several key pathways:
Enhanced oxidative stress: Substance P (6-11), orn(6)- increases cellular sensitivity to radiation-induced oxidative damage by depleting glutathione reserves and compromising antioxidant defense systems in breast cancer cells [6] [13].
Inhibition of DNA repair mechanisms: The peptide interferes with the ability of cancer cells to repair radiation-induced DNA damage, thereby increasing cell death following radiotherapy [14] [10].
Cell cycle modulation: Substance P (6-11), orn(6)- alters cell cycle distribution, potentially arresting cells in radiosensitive phases and enhancing the effectiveness of radiation treatment [5] [4].
Suppression of survival pathways: The peptide inhibits anti-apoptotic and pro-survival signaling cascades that would otherwise protect cancer cells from radiation-induced death [14] [10].
Experimental studies using 4T1 mouse breast cancer models have demonstrated that combined treatment with Substance P (6-11), orn(6)- and radiotherapy results in significantly greater tumor growth inhibition compared to either modality alone [3]. In these studies, the combination therapy not only reduced primary tumor growth but also appeared to diminish metastatic potential [11] [15].
| Treatment Approach | Tumor Growth Inhibition | Cell Viability Reduction | Experimental Model |
|---|---|---|---|
| Substance P (6-11), orn(6)- alone | Moderate | 30-40% | 4T1 breast cancer |
| Radiotherapy alone | Moderate | 40-50% | 4T1 breast cancer |
| Combination therapy | Significant | 70-80% | 4T1 breast cancer |
The synergistic effects extend beyond direct cytotoxicity to include modulation of the tumor microenvironment [11]. Substance P (6-11), orn(6)- appears to alter the expression of various cytokines and growth factors within the tumor microenvironment, potentially enhancing radiation sensitivity [16] [15]. Additionally, the peptide may influence tumor vasculature in ways that improve oxygen delivery to hypoxic tumor regions, thereby increasing radiosensitivity [11] [12].
Research has also indicated that Substance P (6-11), orn(6)- may help overcome radioresistance in certain breast cancer subtypes [13] [17]. This is particularly significant for triple-negative breast cancers, which often show limited response to conventional therapies and represent an area of significant unmet medical need [17].
The dose-response relationship of Substance P (6-11), orn(6)- in 4T breast cancer models reveals complex and concentration-dependent effects that are critical for understanding its therapeutic potential [3]. Studies utilizing the 4T1 mouse breast cancer cell line have provided valuable insights into how varying concentrations of this peptide influence cellular responses and antitumor efficacy [11] [12].
Research findings demonstrate that Substance P (6-11), orn(6)- exhibits a non-linear dose-response curve in 4T breast cancer models, with distinct cellular effects observed across different concentration ranges [3]. At lower concentrations (0.001-1 nanomolar), minimal cytotoxic effects are observed, while concentrations between 1-100 nanomolar show progressively increasing antitumor activity [3]. The most pronounced cytotoxic effects typically emerge at concentrations above 100 nanomolar, with some studies reporting significant cell death at micromolar concentrations [11] [3].
The molecular mechanisms underlying these dose-dependent effects involve differential activation of signaling pathways at varying peptide concentrations [4]. At lower concentrations, Substance P (6-11), orn(6)- primarily engages with high-affinity binding sites, while higher concentrations recruit additional molecular targets that collectively enhance cytotoxicity [8] [4].
Time-course studies have revealed that the duration of exposure significantly influences the peptide's efficacy [10]. Prolonged exposure to Substance P (6-11), orn(6)- results in more pronounced antitumor effects compared to brief exposures, even at equivalent concentrations [4] [10]. This temporal dimension of the dose-response relationship has important implications for potential therapeutic applications [14].
| Concentration Range | Observed Effect in 4T1 Cells | Time to Maximum Effect |
|---|---|---|
| 0.001-1 nM | Minimal growth inhibition (<10%) | >72 hours |
| 1-100 nM | Moderate growth inhibition (10-50%) | 48-72 hours |
| 100-1000 nM | Significant growth inhibition (50-70%) | 24-48 hours |
| 1-10 μM | Maximum growth inhibition (70-90%) | 12-24 hours |
The dose-response relationship also exhibits interesting characteristics when Substance P (6-11), orn(6)- is combined with radiotherapy [3]. Studies have shown that lower concentrations of the peptide, which produce minimal effects as monotherapy, can significantly enhance the efficacy of radiation treatment in 4T breast cancer models [3]. This suggests a potential sensitizing effect that operates even at sub-cytotoxic peptide concentrations [11] [3].
Comparative analyses across different 4T breast cancer cell lines (including 4T1 and 4T07) have revealed some variation in sensitivity to Substance P (6-11), orn(6)- [11] [15]. The more aggressive and metastatic 4T1 line generally shows greater sensitivity to the peptide compared to the less aggressive 4T07 line, suggesting that the peptide's efficacy may correlate with certain molecular features associated with cancer aggressiveness [11] [15].
Research has also explored how the dose-response relationship is influenced by the tumor microenvironment [16] [15]. Factors such as hypoxia, acidosis, and the presence of specific growth factors can modulate the sensitivity of 4T breast cancer cells to Substance P (6-11), orn(6)- [11] [16]. These findings highlight the importance of considering microenvironmental factors when evaluating the peptide's therapeutic potential [15].